molecular formula C12H12ClN B14136264 1-Benzyl-3-chloro-1,4-dihydropyridine CAS No. 88928-67-0

1-Benzyl-3-chloro-1,4-dihydropyridine

Cat. No.: B14136264
CAS No.: 88928-67-0
M. Wt: 205.68 g/mol
InChI Key: TYYCAWMJTKGRQE-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The 1,4-dihydropyridine scaffold is notable for its presence in various therapeutic agents, including calcium channel blockers used in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving benzylamine, chloroacetaldehyde, and a β-ketoester. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired product .

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including one-pot multi-component reactions. These methods are designed to be efficient and environmentally friendly, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-chloro-1,4-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-chloro-1,4-dihydropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating hypertension and other cardiovascular conditions.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .

Comparison with Similar Compounds

Uniqueness: The presence of the benzyl and chloro groups may enhance its binding affinity and selectivity for certain molecular targets .

Properties

CAS No.

88928-67-0

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

1-benzyl-3-chloro-4H-pyridine

InChI

InChI=1S/C12H12ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2

InChI Key

TYYCAWMJTKGRQE-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C=C1Cl)CC2=CC=CC=C2

Origin of Product

United States

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